
3-(p-Carboxyphenoxy)-p-anisic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Carboxyphenoxy)-p-anisic acid is a synthetic compound known for its unique chemical structure and properties. It is an aromatic compound with a carboxyphenoxy group and a methoxy group attached to a benzene ring. This compound is of significant interest in various fields, including chemistry, biology, medicine, and industry, due to its versatile applications and potential benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Carboxyphenoxy)-p-anisic acid typically involves the reaction of p-anisic acid with p-carboxyphenol. The process begins with the esterification of p-anisic acid to form an intermediate ester, which is then subjected to a nucleophilic substitution reaction with p-carboxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3-(p-Carboxyphenoxy)-p-anisic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(p-Carboxyphenoxy)-p-anisic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic properties.
Industry: It is used in the production of polymers, coatings, and other materials with specific chemical properties.
作用機序
The mechanism by which 3-(p-Carboxyphenoxy)-p-anisic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The carboxyphenoxy group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
Poly(sebacic acid-co-1,3-bis(p-carboxyphenoxy)propane): This compound is used in drug delivery systems and has similar structural features.
Poly(adipic anhydride): Another polyanhydride with comparable properties and applications.
Poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid): Known for its use in biodegradable implants and drug delivery.
Uniqueness
3-(p-Carboxyphenoxy)-p-anisic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
特性
CAS番号 |
24724-87-6 |
|---|---|
分子式 |
C15H12O6 |
分子量 |
288.25 g/mol |
IUPAC名 |
3-(4-carboxyphenoxy)-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H12O6/c1-20-12-7-4-10(15(18)19)8-13(12)21-11-5-2-9(3-6-11)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
InChIキー |
COFOCGVAKIWASJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


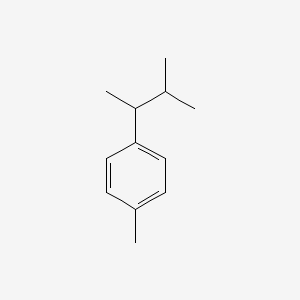
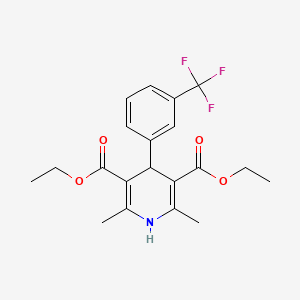
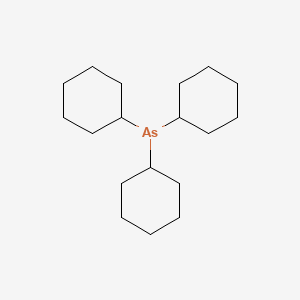
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
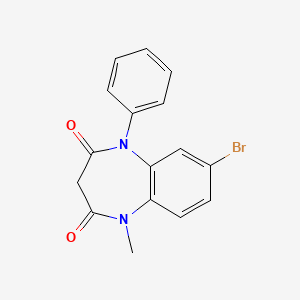
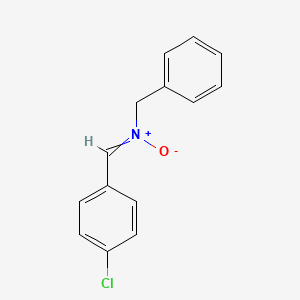
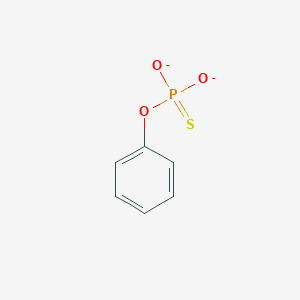




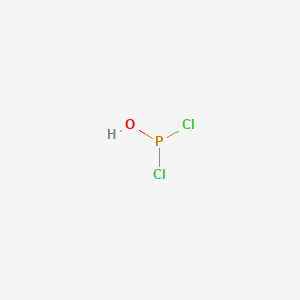
![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)

